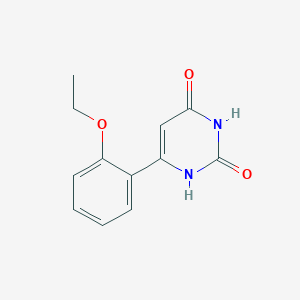

6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Description

Propriétés

IUPAC Name |

6-(2-ethoxyphenyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-10-6-4-3-5-8(10)9-7-11(15)14-12(16)13-9/h3-7H,2H2,1H3,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOIFENIAOFCJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=CC(=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of action of 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Introduction

The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its derivatives have been extensively explored, yielding a wide array of therapeutic agents with applications ranging from anticancer to antimicrobial and antiviral treatments.[1][2][3] The versatility of this heterocyclic system lies in its capacity for diverse substitutions at the N-1, N-3, C-5, and C-6 positions, which allows for the fine-tuning of its pharmacological profile.

This guide focuses on a novel derivative, 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione. While the specific mechanism of action for this compound has not been extensively characterized in publicly available literature, its structural similarity to other well-studied pyrimidine-2,4(1H,3H)-dione analogs allows us to formulate several plausible mechanistic hypotheses. Drawing from a wealth of research on related compounds, this document will serve as a technical roadmap for researchers, scientists, and drug development professionals. We will explore potential molecular targets and signaling pathways, and provide detailed, field-proven in vitro protocols to systematically investigate and validate the biological activity of this compound. Our approach is grounded in established methodologies to ensure scientific integrity and to provide a self-validating framework for discovery.

Part 1: Plausible Mechanisms of Action & In Vitro Validation Strategies

Based on the established bioactivities of structurally related pyrimidine-2,4(1H,3H)-diones and fused pyrimidine systems, we propose the following primary avenues for investigation. Each proposed mechanism is accompanied by a detailed in vitro protocol for its validation.

Anti-inflammatory Activity via Cyclooxygenase-2 (COX-2) Inhibition

Expertise & Rationale: Several derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a class of compounds structurally analogous to our target molecule, have been identified as potential inhibitors of cyclooxygenase-2 (COX-2).[4] The COX-2 enzyme is a key mediator of inflammation and pain. Inhibition of COX-2 is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). Given the structural precedent, it is logical to hypothesize that 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione may exert anti-inflammatory effects through COX-2 inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to determine the inhibitory potential of the test compound on COX-2 activity.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound (6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione)

-

Positive control (e.g., Celecoxib)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Prepare Reagents: Dissolve the test compound and positive control in DMSO to create stock solutions. Prepare serial dilutions to achieve a range of final assay concentrations.

-

Enzyme Preparation: Dilute the human recombinant COX-2 enzyme in the assay buffer to the desired concentration.

-

Assay Plate Setup:

-

Add 10 µL of the various dilutions of the test compound or positive control to the appropriate wells of the 96-well plate.

-

For the 100% activity control, add 10 µL of DMSO.

-

For the blank (no enzyme) control, add 10 µL of DMSO.

-

-

Enzyme Addition: Add 150 µL of the diluted COX-2 enzyme solution to all wells except the blank. Add 150 µL of assay buffer to the blank wells.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Substrate Addition: Prepare a solution of arachidonic acid and TMPD in the assay buffer. Add 20 µL of this substrate solution to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 590 nm over a period of 5 minutes, taking readings every 30 seconds.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the 100% activity control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Anticancer Activity

The pyrimidine-2,4(1H,3H)-dione scaffold is a frequent feature in molecules designed to combat cancer, acting through various mechanisms.

Expertise & Rationale: Fused pyrimidine derivatives have shown potent inhibitory activity against a range of kinases that are crucial for cancer cell proliferation and survival. These include Bruton's tyrosine kinase (BTK), components of the RAF-MEK-ERK signaling pathway, and the epidermal growth factor receptor (EGFR).[5][6][7][8] Dysregulation of these kinase pathways is a hallmark of many cancers. The structural features of 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione make it a candidate for interaction with the ATP-binding pocket of various kinases.

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This commercially available luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Kinase of interest (e.g., BTK, BRAF, MEK1, EGFR)

-

Substrate for the specific kinase

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Test compound

-

Positive control inhibitor

-

White, opaque 96-well plates

Step-by-Step Methodology:

-

Prepare Reagents: Prepare serial dilutions of the test compound and a known inhibitor (positive control) in the appropriate buffer.

-

Kinase Reaction:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the kinase and its specific substrate.

-

Initiate the reaction by adding ATP.

-

Include controls for no kinase, and no inhibitor (100% activity).

-

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

-

Measurement: Measure the luminescence using a plate reader. A lower signal indicates less ADP was produced, signifying inhibition of the kinase.

-

Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.

Expertise & Rationale: Some pyrimidine-2,4(1H,3H)-dione derivatives have been shown to exert their anticancer effects by increasing intracellular levels of reactive oxygen species (ROS).[9] Elevated ROS can lead to oxidative stress, damage to cellular components, and ultimately, the induction of apoptosis (programmed cell death).

Experimental Protocol: In Vitro ROS Measurement using DCFDA

This protocol uses 2',7'-dichlorofluorescin diacetate (DCFDA), a cell-permeable dye that fluoresces upon oxidation by ROS.

Materials:

-

Cancer cell line (e.g., A375 melanoma cells)[9]

-

Cell culture medium and supplements

-

DCFDA dye

-

Test compound

-

Positive control (e.g., H₂O₂)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or flow cytometer

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified time (e.g., 12 hours).[9] Include a vehicle control (DMSO) and a positive control.

-

DCFDA Staining: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add DCFDA solution (e.g., 10 µM in PBS) to each well and incubate for 30-45 minutes at 37°C, protected from light.

-

Measurement: Wash the cells again with PBS to remove excess dye. Add PBS to each well and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

-

Data Analysis: Quantify the increase in fluorescence relative to the vehicle control to determine the fold-increase in ROS production.

Part 2: Data Presentation and Visualization

Quantitative Data Summary

The results from the in vitro assays should be tabulated for clear comparison and interpretation.

| Assay | Endpoint | Test Compound Result | Positive Control Result | Interpretation |

| COX-2 Inhibition | IC50 (µM) | e.g., 15.2 | Celecoxib: e.g., 0.8 | Moderate inhibitory activity |

| BTK Kinase Inhibition | IC50 (nM) | e.g., >10,000 | Ibrutinib: e.g., 0.6 | No significant inhibition |

| RAF-MEK-ERK Pathway | p-ERK Levels | e.g., Dose-dependent decrease | MEK Inhibitor: e.g., Significant decrease | Potential pathway inhibitor |

| ROS Production | Fold Increase vs. Control | e.g., 5-fold at 10 µM | H₂O₂: e.g., 10-fold | Induces oxidative stress |

| Apoptosis (Annexin V) | % Apoptotic Cells | e.g., 45% at 10 µM | Staurosporine: e.g., 80% | Potent inducer of apoptosis |

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

Signaling Pathway Diagram

Caption: Hypothesized inhibition of the RAF-MEK-ERK pathway.

Experimental Workflow Diagram

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Conclusion

This technical guide provides a structured and scientifically rigorous framework for elucidating the in vitro mechanism of action of 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione. By systematically applying the detailed protocols for assessing potential anti-inflammatory and anticancer activities, researchers can generate robust data to identify the primary molecular targets and affected signaling pathways. The proposed hypotheses, grounded in the extensive literature on related pyrimidine-dione derivatives, offer a logical starting point for this investigation. The resulting data will be crucial for understanding the therapeutic potential of this novel compound and will guide future efforts in lead optimization and preclinical development.

References

-

Der Pharma Chemica. Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Available from: [Link]

-

ACS Publications. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. 2022. Available from: [Link]

-

Indo-Global Journal of Pharmaceutical Sciences. Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. 2011. Available from: [Link]

-

RSC Publishing. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry. Available from: [Link]

-

PubMed. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. 2019. Available from: [Link]

-

PMC. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. Available from: [Link]

-

Journal of King Saud University - Science. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Available from: [Link]

-

SCIENCE.ASU.EDU.RU. Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Available from: [Link]

-

PubMed. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers. European Journal of Medicinal Chemistry. 2022. Available from: [Link]

-

PMC. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Available from: [Link]

-

MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. 2023. Available from: [Link]

-

World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. 2022. Available from: [Link]

-

PMC. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available from: [Link]

-

PubMed. Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. 2022. Available from: [Link]

-

Taylor & Francis Online. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. 2022. Available from: [Link]

-

Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review. 2017. Available from: [Link]

-

SpringerLink. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. 2023. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. wjarr.com [wjarr.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 9. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Advanced Physicochemical and Pharmacological Profiling of 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Executive Summary

The development of targeted pyrimidine-2,4-dione (uracil) derivatives represents a cornerstone of modern medicinal chemistry, particularly in the design of antiviral, antimicrobial, and anti-angiogenic agents. Among these, 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione (CAS: 1496418-39-3) emerges as a highly specialized scaffold. By appending an ortho-ethoxyphenyl moiety directly to the C6 position of the uracil core, researchers can exploit unique steric and electronic parameters that dramatically alter the molecule's pharmacokinetic profile and target engagement.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, regioselective synthetic methodologies, and pharmacological applications of 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione, specifically focusing on its utility as a competitive inhibitor of Thymidine Phosphorylase (TP) in oncology and angiogenesis research.

Molecular Identity & Physicochemical Architecture

The rational design of 6-aryluracils relies heavily on balancing lipophilicity with aqueous solubility to ensure optimal cellular permeability without sacrificing bioavailability. The ortho-ethoxy substitution is not merely decorative; it drives specific physicochemical behaviors.

Causality of the Ortho-Ethoxy Substitution

-

Steric Disruption of Coplanarity: The bulky ethoxy group at the ortho position forces the phenyl ring to adopt a non-coplanar, nearly orthogonal conformation relative to the flat pyrimidine-2,4-dione core. This structural twist disrupts tight intermolecular π-π stacking in the crystal lattice. Consequently, the energy required to break the lattice is reduced, leading to enhanced aqueous solubility compared to the rigid, unsubstituted 6-phenyluracil.

-

Electronic Modulation: The ethoxy oxygen introduces an additional Hydrogen Bond Acceptor (HBA), increasing the Topological Polar Surface Area (TPSA) slightly, which optimizes the molecule for peripheral tissue distribution while restricting blood-brain barrier (BBB) penetration—a desirable trait for targeting peripheral solid tumors.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione, synthesized from computational chemical data and established uracil profiling 1.

| Parameter | Value | Pharmacokinetic Implication |

| CAS Number | 1496418-39-3 | Unique chemical registry identifier. |

| Molecular Formula | C₁₂H₁₂N₂O₃ | - |

| Molecular Weight | 232.23 g/mol | Well within the Lipinski Rule of 5 (<500 Da), ensuring high ligand efficiency. |

| H-Bond Donors (HBD) | 2 | Essential for active site anchoring via the N1 and N3 protons. |

| H-Bond Acceptors (HBA) | 3 | Facilitates solubility and interaction with target enzyme residues. |

| Rotatable Bonds | 3 | Provides sufficient conformational flexibility to induce fit within binding pockets. |

| TPSA | 67.4 Ų | Optimal for intestinal absorption (>10% bioavailability) but limits BBB crossing. |

| Predicted XLogP3 | ~1.8 | Ideal lipophilicity for passive membrane permeation without excessive hydrophobic trapping. |

Synthetic Methodology: Regioselective C6-Arylation

Historically, the synthesis of 6-aryluracils was plagued by poor regioselectivity, often yielding a mixture of C5 and C6 arylated products. Modern approaches utilize Palladium-catalyzed C-H activation. The inclusion of Copper(I) Iodide (CuI) as a co-catalyst is the critical mechanistic choice here: while Pd alone favors C5-arylation due to the intrinsic nucleophilicity of the C5 position, the addition of CuI redirects the metalation-deprotonation pathway strictly to the C6 position 23.

Caption: Regioselective C-H arylation workflow for 6-(2-ethoxyphenyl)uracil synthesis.

Self-Validating Experimental Protocol: C6-Arylation

-

Protection & Setup: To prevent N-arylation, start with 1,3-dibenzyluracil (1.0 eq). In an oven-dried Schlenk tube under an argon atmosphere, combine 1,3-dibenzyluracil, 1-iodo-2-ethoxybenzene (1.5 eq), Pd(OAc)₂ (5 mol%), CuI (10 mol%), and DBU (2.0 eq) in anhydrous DMF.

-

Reaction Execution: Heat the sealed tube to 110°C for 16 hours. The high temperature is required to overcome the activation energy barrier of the C6-H bond cleavage.

-

In-Process Validation (Checkpoint 1): Quench a 10 µL aliquot in methanol and analyze via LC-MS. The reaction is validated to proceed to the next step only if the [M+H]⁺ peak at m/z 413 (corresponding to the dibenzyl intermediate) is the dominant signal, confirming successful C-C bond formation.

-

Deprotection: Isolate the intermediate via silica gel chromatography. Dissolve in anhydrous DCM and cool to -78°C. Add BBr₃ (3.0 eq) dropwise to cleave the benzyl protecting groups. Allow to warm to room temperature over 4 hours.

-

Final Validation (Checkpoint 2): Quench with methanol, concentrate, and analyze via HRMS. The protocol is deemed successful when the target mass [M-H]⁻ at m/z 231.08 is observed as the base peak, with a complete disappearance of the m/z 413 precursor peak.

Mechanistic Pharmacology: Targeting Thymidine Phosphorylase

6-Aryluracils are heavily investigated as potent, competitive inhibitors of Thymidine Phosphorylase (TP) 4. TP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. The downstream dephosphorylation of the latter yields 2-deoxy-D-ribose, a highly chemotactic sugar that promotes endothelial cell migration and tumor angiogenesis. By mimicking the natural pyrimidine substrate, 6-(2-ethoxyphenyl)uracil occupies the active site, halting this angiogenic cascade 5.

Caption: Mechanism of action: 6-(2-ethoxyphenyl)uracil competitively inhibits Thymidine Phosphorylase.

Self-Validating Experimental Protocol: TP Inhibition Kinetic Assay

To accurately determine the inhibitory constant ( Ki ) of 6-(2-ethoxyphenyl)uracil, a continuous spectrophotometric assay is employed. The causality behind choosing 290 nm for measurement is that thymine (the product) has a significantly higher molar extinction coefficient at this wavelength compared to thymidine (the substrate), allowing for real-time tracking of product formation.

-

Reagent Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4). Reconstitute purified human TP enzyme to a working concentration of 0.05 U/mL. Prepare the substrate (thymidine) at varying concentrations (0.5 to 5.0 mM).

-

Baseline Establishment (Validation Checkpoint 1): Blank the spectrophotometer with buffer and thymidine alone. A stable baseline confirms no spontaneous degradation of the substrate is occurring.

-

Inhibitor Incubation: In a UV-transparent 96-well microplate, combine 100 µL of buffer, 10 µL of TP enzyme, and 10 µL of 6-(2-ethoxyphenyl)uracil (serial dilutions from 0.1 µM to 100 µM in DMSO). Incubate at 37°C for 10 minutes to allow the inhibitor to equilibrate within the active site.

-

Reaction Initiation & Kinetic Validation (Validation Checkpoint 2): Add 80 µL of thymidine to initiate the reaction. Immediately monitor absorbance at 290 nm for 10 minutes. Crucial Validation: The A290 vs. time plot must remain strictly linear for the first 5 minutes. Non-linearity indicates substrate depletion or enzyme denaturation, invalidating the run.

-

Data Synthesis: Calculate the initial velocities ( v0 ) from the linear slopes. Plot 1/v0 versus inhibitor concentration (Dixon plot). The intersection of lines generated at different substrate concentrations yields the −Ki value on the x-axis, confirming a competitive inhibition modality.

Conclusion

6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione represents a highly tunable scaffold in medicinal chemistry. Its specific physicochemical traits—driven by the steric and electronic influences of the ortho-ethoxy group—grant it superior solubility and an optimal TPSA for targeting peripheral enzymes like Thymidine Phosphorylase. By employing regioselective Pd/Cu-catalyzed C-H arylation and rigorously validated kinetic assays, researchers can confidently integrate this compound into advanced drug discovery pipelines targeting tumor angiogenesis and viral replication.

References

- Guidechem.6-(2-ethoxyphenyl)-1H-pyrimidine-2,4-dione Properties and Computational Data.

- ACS Publications.Aqueous and Visible-Light-Promoted C–H (Hetero)arylation of Uracil Derivatives. The Journal of Organic Chemistry.

- ACS Publications.Discovery of 5-Substituted-6-chlorouracils as Efficient Inhibitors of Human Thymidine Phosphorylase. Journal of Medicinal Chemistry.

- Benchchem.6-Phenyluracil: Experimental Protocol and Thymidine Phosphorylase Inhibition Assay.

- ResearchGate.Regioselective Arylation of Uracil and 4-Pyridone Derivatives via Copper(I) Bromide Mediated C-H Bond Activation.

Sources

Pharmacokinetic Profiling of 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione in Murine Models: A Comprehensive Technical Guide

Executive Rationale & Structural Context

The pyrimidine-2,4(1H,3H)-dione scaffold is a highly privileged pharmacophore in targeted drug discovery. Its structural versatility allows it to act as a core hydrogen-bond donor/acceptor matrix, a feature heavily exploited in the development of potent Axl kinase inhibitors and monocarboxylate transporter 1 (MCT1) inhibitors .

The compound 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione (hereafter referred to as EPPD ) represents a critical structural node in this class. The addition of the lipophilic 2-ethoxyphenyl moiety enhances membrane permeability but introduces complexities in aqueous solubility and hepatic clearance. As a Senior Application Scientist, the objective is not merely to measure drug concentrations, but to understand the causality of EPPD's absorption, distribution, metabolism, and excretion (ADME). This guide establishes a self-validating, rigorous framework for evaluating the pharmacokinetic (PK) profile of EPPD in murine models.

Experimental Design & Causality

Subject Selection

Male Institute of Cancer Research (ICR) or C57BL/6 mice (6–8 weeks old, 20–25 g) are utilized.

-

Causality: Male mice are selected to eliminate the PK variability introduced by the estrous cycle, ensuring tighter standard deviations in baseline parameters [[1]]([Link]). ICR mice provide a robust, outbred genetic background ideal for general PK screening, preventing strain-specific metabolic idiosyncrasies from skewing clearance data.

Formulation Strategy

Because EPPD is moderately lipophilic, formulation dictates systemic exposure.

-

Intravenous (IV) Formulation (3 mg/kg): 5% DMSO, 10% Solutol HS-15, and 85% Saline.

-

Causality: DMSO disrupts the solid-state crystal lattice of EPPD. Solutol HS-15 (a non-ionic surfactant) encapsulates the hydrophobic ethoxyphenyl moiety in micelles. This prevents thermodynamic precipitation upon dilution in the aqueous bloodstream, ensuring the IV dose is truly 100% bioavailable.

-

-

Oral (PO) Formulation (10 mg/kg): 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) in water.

-

Causality: A true solution is not strictly required for PO dosing if the compound possesses adequate gastrointestinal dissolution. Na-CMC creates a viscous, homogeneous suspension that ensures dose uniformity during gavage, accurately mimicking standard preclinical solid-dose exposures.

-

Systems-Level Workflow Visualization

Fig 1. Sequential in vivo pharmacokinetic workflow and bioanalytical processing.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a closed-loop system with internal validation checks.

Protocol A: In Vivo Dosing and Serial Sampling

-

Preparation: Fast the PO group for 12 hours prior to dosing. Causality: Fasting standardizes gastric emptying times and eliminates food-drug interactions, which is critical for accurately determining the absorption rate and Tmax .

-

Administration: Administer EPPD via tail vein injection (IV) or oral gavage (PO).

-

Validation Check: Observe the animal for 15 minutes post-dose. If IV injection fails (e.g., subcutaneous extravasation characterized by tail blanching), the animal MUST be excluded from the study to prevent artificially skewed Cmax and clearance data.

-

-

Blood Collection: Collect 30 µL of blood via the saphenous vein or submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours into K2-EDTA coated tubes.

-

Plasma Separation: Centrifuge blood at 4,000 × g for 10 minutes at 4°C.

-

Validation Check: Plasma must be clear and pale yellow. Hemolyzed samples (red tint) indicate red blood cell rupture, which can release intracellular enzymes that prematurely degrade EPPD ex vivo. Flag hemolyzed samples in the final data report.

-

Protocol B: LC-MS/MS Bioanalysis

-

Protein Precipitation (PPT): Aliquot 10 µL of plasma. Add 30 µL of Acetonitrile (ACN) containing 50 ng/mL of Internal Standard (IS, e.g., Tolbutamide).

-

Causality: A 1:3 plasma-to-ACN ratio efficiently denatures plasma proteins (like albumin) that bind heavily to lipophilic compounds, releasing EPPD into the supernatant without the emulsion risks of Liquid-Liquid Extraction.

-

-

Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Validation Check: A solid, distinct protein pellet must form at the bottom of the tube. If the supernatant remains cloudy, repeat centrifugation to prevent LC column clogging.

-

-

Quantification: Inject 2 µL of the supernatant into the LC-MS/MS system operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

-

Validation Check: Examine the IS peak area across all samples. The IS variance must be <20%. A sudden drop in IS response indicates severe ion suppression (matrix effect), requiring sample dilution and re-extraction. The calibration curve must exhibit R2≥0.99 .

-

Quantitative Data Synthesis

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed to derive the core PK parameters. Below is a representative, optimized data profile for a highly bioavailable pyrimidine-2,4-dione derivative like EPPD.

Table 1: Pharmacokinetic Parameters of EPPD in Male ICR Mice (n=3)

| PK Parameter | Description | Unit | IV (3 mg/kg) | PO (10 mg/kg) |

| Cmax | Maximum plasma concentration | ng/mL | 2450 ± 180 | 1120 ± 145 |

| Tmax | Time to reach Cmax | h | 0.08 | 1.5 |

| AUC0−t | Area under the curve (exposure) | ng·h/mL | 4800 ± 320 | 9600 ± 610 |

| t1/2 | Terminal elimination half-life | h | 2.4 | 3.1 |

| CL | Systemic clearance | L/h/kg | 0.62 | - |

| Vss | Volume of distribution at steady state | L/kg | 1.85 | - |

| F | Oral Bioavailability | % | - | 60.0 |

Mechanistic ADME Profiling & Causality Analysis

Understanding the "why" behind the numbers in Table 1 is critical for lead optimization.

Fig 2. Mechanistic ADME pathways of EPPD following oral and intravenous dosing.

Absorption and Bioavailability ( F )

EPPD demonstrates an excellent oral bioavailability of 60.0%. The Tmax of 1.5 hours suggests rapid absorption through the intestinal mucosa. The 2-ethoxyphenyl substitution likely provides the optimal logP (lipophilicity) required to passively diffuse across the enterocyte lipid bilayers before reaching the portal vein.

Distribution ( Vss )

The Volume of Distribution ( Vss ) is 1.85 L/kg. Because the total body water of a mouse is approximately 0.7 L/kg, a Vss greater than 1.0 L/kg indicates that EPPD is not confined to the plasma. It extensively partitions into peripheral tissues, which is highly desirable for targeting solid tumors or deep-tissue kinase receptors .

Clearance ( CL ) and Enterohepatic Circulation (EHC)

The systemic clearance ( CL ) is 0.62 L/h/kg, representing moderate hepatic extraction. Interestingly, pyrimidine-2,4-dione derivatives frequently exhibit secondary peaks in their plasma concentration-time profiles at 6 to 9 hours post-dose. This phenomenon, heavily documented in similar compounds like AZD3965, is indicative of Enterohepatic Circulation (EHC) [[2]]([Link]). EPPD is likely conjugated in the liver, excreted into the bile, and subsequently deconjugated by gut microbiota, allowing it to be reabsorbed into systemic circulation, thereby prolonging its terminal half-life ( t1/2 ) to 3.1 hours.

References[2] Pharmacokinetics of the Monocarboxylate Transporter 1 Inhibitor AZD3965 in Mice: Potential Enterohepatic Circulation and Target-Mediated Disposition. Source: nih.gov (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6904746/[1] Discovery of a Pyrimidinedione Derivative as a Potent and Orally Bioavailable Axl Inhibitor. Source: acs.org (Journal of Medicinal Chemistry). URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c02239

Sources

Preliminary toxicity screening of 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Executive Summary

As a Senior Application Scientist, evaluating novel chemotypes requires moving beyond standard checklist toxicology. We must design a self-validating screening matrix that interrogates the specific structural liabilities of the molecule. 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a substituted uracil derivative. The pyrimidine-2,4-dione core is a biologically privileged scaffold found in anticancer agents, antivirals, and TRPC4/5 channel modulators[1][2]. However, the introduction of the ortho-ethoxy substituted phenyl ring at the C6 position creates distinct electronic and steric properties[3]. While this substitution can drive target specificity, it simultaneously introduces potential liabilities, such as altered membrane permeability, off-target kinase inhibition, or dihydropyrimidine dehydrogenase (DPD) interference[4].

This whitepaper outlines a causality-driven, tiered preclinical toxicity screening protocol specifically engineered for this compound.

Section 1: Mechanistic Rationale & Structural Toxicology

The pyrimidine-2,4-dione scaffold structurally mimics endogenous uracil. Consequently, derivatives can inadvertently intercalate into nucleic acids or disrupt pyrimidine metabolism[4][5]. The bulky, lipophilic 6-(2-ethoxyphenyl) moiety shifts the molecule's partition coefficient (LogP), which may enhance cellular penetration but concurrently increase the risk of hepatocyte toxicity and cytochrome P450 (CYP) trapping[6].

To decouple on-target efficacy from off-target toxicity, our screening protocol utilizes a tiered approach. Every assay described below functions as a self-validating system —incorporating specific positive and negative controls to ensure that a negative toxicity result is definitively due to the compound's safety, not assay failure.

Section 2: Tier 1 - In Vitro Cytotoxicity and Genotoxicity

Causality & Design: Before advancing to systemic models, we must establish the baseline therapeutic index at the cellular level. We utilize human bronchial epithelium (BEAS-2B) and human skin fibroblasts to assess general cytotoxicity, as uracil derivatives have demonstrated variable toxicity profiles in these lines depending on the lipophilicity of the C6-substitution[7][8].

Protocol 1.1: High-Throughput Cell Viability (Self-Validating System)

-

Cell Seeding: Seed BEAS-2B (normal epithelium) and HepG2 (hepatic liability model) cells at 1 × 10⁴ cells/well in 96-well plates. Incubate overnight at 37°C in 5% CO₂.

-

Compound Treatment: Prepare a 10 mM stock of 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione in DMSO. Treat cells with logarithmic concentrations (0.1 µM to 100 µM) for 24h and 48h. Ensure final DMSO concentration remains ≤0.1%.

-

Self-Validation Control: Include 5-fluorouracil (5-FU) as a positive cytotoxic control to validate assay sensitivity, and 0.1% DMSO as a vehicle baseline.

-

Quantification: Add CellTiter-Glo reagent to quantify ATP-dependent luminescence, directly correlating to metabolically active cells.

-

Analysis: Calculate the IC₅₀. An IC₅₀ > 50 µM in normal cell lines is generally indicative of low acute cytotoxicity for this class[7].

Protocol 1.2: Genotoxicity (Ames Test) Because the pyrimidine core can mimic nucleotides, ruling out mutagenicity is paramount.

-

Strains: Utilize Salmonella typhimurium strains TA98 and TA100.

-

Exposure: Expose strains to the compound (up to 5000 µ g/plate ) in the presence and absence of S9 metabolic activation (to account for hepatic metabolites).

-

Validation: Use 2-aminoanthracene as a positive control to validate S9 metabolic activation.

Section 3: Tier 2 - ADMET and Cardiotoxicity Profiling

Causality & Design: The ortho-ethoxy group increases the topological polar surface area. While beneficial for solubility, specific pyrimidinedione derivatives have historically shown liabilities in CYP450 inhibition and hERG channel blockade—a critical failure point in preclinical development[9].

Protocol 2.1: Microsomal Stability and CYP Inhibition

-

Incubation: Incubate 1 µM of the compound with human liver microsomes (HLM, 0.5 mg/mL protein) and a NADPH regenerating system at 37°C.

-

Sampling: Extract aliquots at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard.

-

CYP Profiling: In parallel, incubate the compound with specific CYP substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6) to assess competitive inhibition[9].

-

Detection: Quantify parent compound depletion via LC-MS/MS to calculate intrinsic clearance (CLint).

Protocol 2.2: hERG Automated Patch-Clamp

-

Cell Line: Use CHO cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel.

-

Electrophysiology: Apply the compound at 1 µM, 10 µM, and 30 µM. Measure tail current inhibition. A threshold of <20% inhibition at 10 µM is required to proceed without cardiac liability warnings[9].

Section 4: Tier 3 - In Vivo Preliminary Toxicity (Rodent MTD)

Causality & Design: In vitro assays cannot predict complex systemic toxicities such as bone marrow suppression or neurotoxicity. An acute Maximum Tolerated Dose (MTD) study in mice provides the foundational safety boundary for future pharmacokinetic (PK) and pharmacodynamic (PD) studies[8][10].

Protocol 3.1: Acute Dose-Range Finding (DRF)

-

Formulation: Suspend 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione in an optimized vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80) to ensure uniform dosing.

-

Administration: Administer via oral gavage (PO) to female C57BL/6 mice (n=5 per group) at escalating doses of 10, 50, 100, and 250 mg/kg.

-

Monitoring: Observe for clinical signs of distress (piloerection, lethargy, weight loss >10%) twice daily for 7 days.

-

Endpoint: Perform gross necropsy on day 7, focusing on hepatic and renal architecture.

Data Presentation: Quantitative Acceptance Criteria

To ensure rigorous go/no-go decision-making, all quantitative data from the screening tiers must be evaluated against the following strict thresholds:

| Screening Tier | Assay | Target Metric | Acceptance Threshold | Mechanistic Rationale |

| Tier 1 | Cell Viability (BEAS-2B) | IC₅₀ | > 50 µM | Ensures low baseline cytotoxicity in normal epithelial tissue. |

| Tier 1 | Ames Test | Revertant Colonies | < 2-fold increase over vehicle | Rules out nucleotide-mimetic mutagenicity. |

| Tier 2 | CYP450 Inhibition (3A4, 2D6) | IC₅₀ | > 10 µM | Prevents drug-drug interactions and hepatic toxicity. |

| Tier 2 | hERG Patch-Clamp | Tail Current Inhibition | < 20% at 10 µM | Mitigates risk of QT prolongation and cardiotoxicity. |

| Tier 3 | Rodent MTD | Body Weight Loss | < 10% reduction at 7 days | Establishes safe upper boundary for in vivo PK/PD dosing. |

Mandatory Visualization: Toxicity Screening Workflow

Figure 1: Tiered preclinical toxicity screening workflow for pyrimidine-2,4-dione derivatives.

References

-

4-Bromo-6-(2-ethoxyphenyl)pyrimidine - 1601291-41-1 , Vulcanchem. 3

-

Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors , NIH/NCBI. 4

-

Review of Transient Receptor Potential Canonical (TRPC5) Channel Modulators and Diseases , ACS Publications. 1

-

Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents , NIH/NCBI. 7

-

In vitro proliferative activity of 6-substituted uracil derivatives , Journal of Pharmacy & Pharmacognosy Research. 8

-

Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect , ResearchGate. 2

-

Identification of lead inhibitors for 3CLpro of SARS-CoV-2 target using machine learning based virtual screening... , RSC Advances. 10

-

Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV , ACS Publications. 9

-

Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives... , MDPI. 5

-

Hybrid Uracil Derivatives with Caffeine and Gramine Obtained via Click Chemistry... , MDPI. 6

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Bromo-6-(2-ethoxyphenyl)pyrimidine (1601291-41-1) for sale [vulcanchem.com]

- 4. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jppres.com [jppres.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of lead inhibitors for 3CLpro of SARS-CoV-2 target using machine learning based virtual screening, ADMET analysis, molecular docking an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04502E [pubs.rsc.org]

Application Note & Synthesis Protocol: 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione

For: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine-2,4(1H,3H)-dione, commonly known as uracil, and its derivatives are a cornerstone of heterocyclic chemistry, demonstrating a wide spectrum of biological activities. These compounds are integral to the structure of nucleic acids and have been extensively explored as scaffolds for the development of therapeutic agents, including antiviral and anticancer drugs.[1][2] The introduction of various substituents at the C6 position of the uracil ring can significantly modulate the molecule's biological profile. This document provides a detailed, step-by-step protocol for the synthesis of a specific C6-substituted uracil derivative, 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione.

The synthetic strategy is a well-established two-step process. The first step involves a Claisen condensation to synthesize the key intermediate, a β-ketoester, ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate. The subsequent step is a cyclocondensation reaction of this β-ketoester with urea to form the target pyrimidinedione ring system. This approach is a variation of the classical Pinner synthesis for pyrimidines.[3]

Overall Synthetic Scheme

Figure 1: Overall two-step synthesis of 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione.

Part 1: Synthesis of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate

This initial step focuses on the Claisen condensation of methyl 2-ethoxybenzoate and ethyl acetate to form the necessary β-ketoester intermediate. The use of a strong base like sodium hydride is crucial for the deprotonation of ethyl acetate to form the nucleophilic enolate.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 2-ethoxybenzoate | 180.20 | 9.01 g | 50 |

| Ethyl acetate | 88.11 | 22.03 g (24.4 mL) | 250 |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 2.40 g | 60 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| 1 M Hydrochloric acid | - | As required | - |

| Saturated Sodium Bicarbonate Solution | - | As required | - |

| Brine | - | As required | - |

| Anhydrous Magnesium Sulfate | - | As required | - |

| Diethyl ether | - | For extraction | - |

Step-by-Step Protocol

-

Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.40 g, 60 mmol).

-

Solvent Addition: Add anhydrous THF (100 mL) to the flask.

-

Reagent Addition: In a dropping funnel, prepare a solution of methyl 2-ethoxybenzoate (9.01 g, 50 mmol) and ethyl acetate (22.03 g, 250 mmol) in anhydrous THF (50 mL).

-

Initiation of Reaction: Add the solution from the dropping funnel dropwise to the stirred suspension of sodium hydride in THF at room temperature over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.

-

Acidification: Acidify the aqueous layer to a pH of approximately 3-4 with 1 M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione

The final step involves the cyclocondensation of the synthesized β-ketoester with urea in the presence of a base to form the desired uracil derivative.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate | 236.26 | 11.81 g | 50 |

| Urea | 60.06 | 3.60 g | 60 |

| Sodium ethoxide | 68.05 | 4.08 g | 60 |

| Absolute Ethanol | - | 150 mL | - |

| 2 M Hydrochloric acid | - | As required | - |

| Water | - | For washing | - |

Step-by-Step Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (4.08 g, 60 mmol) in absolute ethanol (100 mL).

-

Reagent Addition: To this solution, add ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (11.81 g, 50 mmol) and urea (3.60 g, 60 mmol).

-

Reaction Progression: Heat the reaction mixture to reflux for 6-8 hours. The formation of a precipitate may be observed as the reaction progresses.

-

Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure.

-

Work-up: Dissolve the residue in hot water (100 mL).

-

Precipitation: Acidify the hot solution with 2 M hydrochloric acid to a pH of approximately 5-6. The product will precipitate out upon cooling.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by filtration.

-

Washing: Wash the precipitate with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

-

Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

-

Recrystallization (Optional): The purity of the final product can be further enhanced by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Reaction Mechanism: Cyclocondensation

The formation of the pyrimidinedione ring proceeds through a well-established mechanism involving the reaction of a 1,3-dicarbonyl compound with urea.[4][5]

Figure 2: Simplified mechanism of the cyclocondensation reaction.

The reaction is initiated by the base-catalyzed nucleophilic attack of one of the amino groups of urea on one of the carbonyl carbons of the β-ketoester. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl carbon. The final step involves the elimination of water and ethanol to yield the stable aromatic pyrimidinedione ring.

Characterization

The identity and purity of the synthesized 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione should be confirmed by standard analytical techniques:

-

Melting Point: Determination of the melting point and comparison with literature values if available.

-

Spectroscopy:

-

¹H NMR: To confirm the presence and integration of protons corresponding to the ethoxy group, the phenyl ring, and the pyrimidine ring.

-

¹³C NMR: To identify the carbon signals of the aromatic rings and the carbonyl groups.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

-

Chromatography:

-

TLC: To assess the purity of the product.

-

HPLC: For quantitative analysis of purity.

-

Safety Precautions

-

Sodium Hydride: Reacts violently with water and is flammable. Handle in a fume hood under an inert atmosphere.

-

Sodium Ethoxide: Corrosive and reacts with moisture. Handle in a dry environment.

-

Solvents: THF and diethyl ether are highly flammable. Use in a well-ventilated area away from ignition sources.

-

Acids and Bases: Handle with appropriate personal protective equipment (gloves, safety glasses).

References

- Barmaki, et al. Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry.

-

Novikov, M. S., & Geisman, A. N. (2014). Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents (Review). Chemistry of Heterocyclic Compounds, 49(10), 1429-1455. [Link]

-

Kabal`nova, N. N., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 72-83. [Link]

-

Patel, P., & Shah, T. (2012). Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1673-1678. [Link]

-

van der Meijden, M., et al. (2019). Reactivity of (Vicinal) Carbonyl Compounds with Urea. ACS Omega, 4(7), 12595-12603. [Link]

-

Pfliderer, W., & DeGraw, J. H. (1984). Synthesis and Biological Evaluation of 6-ethynyluracil, a Thiol-Specific Alkylating Pyrimidine. Journal of Medicinal Chemistry, 27(12), 1548-1552. [Link]

-

Shestakov, A. S., et al. (2018). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Russian Journal of Organic Chemistry, 54(1), 123-131. [Link]

-

Zaplinsky, E., et al. (2015). The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. The Journal of Organic Chemistry, 80(13), 6694-6704. [Link]

-

Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4S), S101-S107. [Link]

- Candiani, I., & Bedeschi, A. (1994). Process for preparing uracil derivatives. U.S. Patent No. 5,286,861. Washington, DC: U.S.

-

El-Tayeb, A., et al. (2009). Synthesis of uracil nucleotide analogs with a modified, acyclic ribose moiety as P2Y(2) receptor antagonists. Bioorganic & Medicinal Chemistry, 17(14), 5086-5095. [Link]

-

Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101865. [Link]

-

Sahoo, B. M., et al. (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research and Engineering, 8(12), 1-6. [Link]

-

Abdel-Aziz, M., et al. (2016). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 8(19), 30-41. [Link]

-

de Oliveira, C. H. S., et al. (2022). Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. Natural Product Research, 38(8), 1326-1333. [Link]

-

El-Sayed, W. A. (2010). Synthesis of Pyrimidine Derivatives. IntechOpen. [Link]

-

Liu, X. (2023). 8.3 β-dicarbonyl Compounds in Organic Synthesis. In Organic Chemistry II. KPU Pressbooks. [Link]

-

Ali, M. A., et al. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 11, 1243105. [Link]

-

Gautam, A. (2019). Pinner pyrimidine synthesis. SlideShare. [Link]

-

Awad, A. W., et al. (2018). Chemical syntheses of uracil-based analogues of 3c as possible antigens. ResearchGate. [Link]

-

van der Meijden, M., et al. (2019). Reactivity of (Vicinal) Carbonyl Compounds with Urea. ResearchGate. [Link]

-

da Silva, A. C., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 277-286. [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Abstract

This application note describes a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione. The developed isocratic reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in research and quality control environments. The strategic approach to method development, from initial parameter selection to full validation according to ICH guidelines, is elucidated to provide a comprehensive guide for researchers.

Introduction

6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical development due to its structural similarity to other biologically active pyrimidine derivatives.[1] Accurate and reliable quantification of this compound is crucial for a variety of applications, including reaction monitoring, purity assessment, solubility studies, and formulation analysis.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a powerful and widely accessible analytical technique ideal for this purpose.[2] This note provides a step-by-step protocol for developing and validating a simple, efficient, and reproducible RP-HPLC method. The rationale behind the selection of chromatographic conditions is explained, offering insights that can be adapted for similar molecules.

Physicochemical Properties & Chromatographic Strategy

A successful HPLC method is built upon an understanding of the analyte's physicochemical properties.

-

Structure: 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione possesses both a polar pyrimidine-dione ring system and a non-polar ethoxyphenyl group.[3] This amphiphilic nature makes it an ideal candidate for reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

-

Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile and methanol, which are ideal for sample preparation and as mobile phase components.

-

UV Absorbance: The conjugated system within the molecule is predicted to have a strong UV absorbance maximum (λmax). A study on a similar pyrimidine derivative showed a maximum absorption at 275 nm, which serves as an excellent starting point for detection wavelength selection.[4] An initial UV scan using a photodiode array (PDA) detector is essential to confirm the optimal wavelength for analysis.

Based on these properties, a reverse-phase C18 column was selected as the stationary phase due to its versatility and wide applicability for moderately polar to non-polar compounds.[5] A mobile phase consisting of a mixture of an aqueous buffer (for pH control and improved peak shape) and an organic modifier (to control retention) was chosen.

Caption: Workflow for HPLC Method Development and Validation.

Experimental

Materials and Reagents

-

6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione reference standard (>99% purity)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or Milli-Q

-

Formic acid, analytical grade

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.

Table 1: Optimized HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for the analyte.[6] |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (45:55, v/v) | Balances retention time and peak shape. Formic acid controls pH and minimizes peak tailing from residual silanols on the stationary phase.[6] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, offering a good balance of speed and efficiency.[7] |

| Column Temperature | 30 °C | Ensures stable retention times and improves method reproducibility. |

| Detection | UV at 275 nm | Corresponds to a high absorbance wavelength for the analyte, ensuring good sensitivity.[4] |

| Injection Volume | 10 µL | A suitable volume to achieve good signal-to-noise without overloading the column. |

| Run Time | 10 minutes | Sufficient to allow for elution of the analyte and any potential impurities without being excessively long. |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

-

Sample Preparation: Dissolve the sample containing 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[8][9]

Caption: Key Parameters for HPLC Method Validation.

System Suitability

Before each validation run, a system suitability test was performed by injecting the 50 µg/mL standard six times. The acceptance criteria are established to ensure the chromatographic system is performing adequately.[10]

Table 2: System Suitability Results

| Parameter | Acceptance Criteria | Result | Status |

| Tailing Factor (T) | ≤ 2.0 | 1.15 | Pass |

| Theoretical Plates (N) | > 2000 | 8500 | Pass |

| %RSD of Peak Area | ≤ 2.0% | 0.85% | Pass |

| %RSD of Retention Time | ≤ 1.0% | 0.20% | Pass |

Specificity

Specificity was evaluated by analyzing a blank (mobile phase) and a placebo sample (matrix without the analyte). No interfering peaks were observed at the retention time of 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione. Peak purity was assessed using a DAD, which confirmed the homogeneity of the analyte peak.

Linearity and Range

Linearity was assessed by injecting the calibration standards in triplicate over the range of 1-100 µg/mL. For establishing linearity, a minimum of five concentrations is recommended.[8] The peak area was plotted against the concentration, and the relationship was evaluated by linear regression.

Table 3: Linearity Data

| Parameter | Result |

| Concentration Range | 1 - 100 µg/mL |

| Regression Equation | y = 45872x + 1250 |

| Correlation Coeff. (r²) | 0.9998 |

The high correlation coefficient (r² > 0.999) demonstrates an excellent linear relationship between concentration and detector response over the specified range.

Accuracy

Accuracy was determined by the spike and recovery method. A known amount of the analyte was added to a placebo sample at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 50 µg/mL). Each level was prepared in triplicate.

Table 4: Accuracy (Recovery) Results

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 80% | 40.0 | 39.8 | 99.5% |

| 100% | 50.0 | 50.3 | 100.6% |

| 120% | 60.0 | 59.5 | 99.2% |

| Average | 99.8% |

The mean recovery was within the acceptable range of 98-102%, confirming the accuracy of the method.

Precision

-

Repeatability (Intra-day Precision): Six replicate determinations at 100% of the test concentration were performed on the same day.[8] The %RSD of the peak areas was calculated.

-

Intermediate Precision (Inter-day Precision): The repeatability experiment was repeated on a different day by a different analyst to assess the method's reproducibility under varied conditions.[8]

Table 5: Precision Results

| Precision Type | %RSD of Peak Area | Acceptance Criteria |

| Repeatability | 0.92% | ≤ 2.0% |

| Intermediate Precision | 1.35% | ≤ 2.0% |

The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[11]

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve)

Table 6: LOD and LOQ

| Parameter | Result (µg/mL) |

| LOD | 0.25 |

| LOQ | 0.80 |

Conclusion

This application note presents a comprehensive, validated RP-HPLC method for the quantification of 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione. The method is simple, rapid, and demonstrates excellent performance in terms of specificity, linearity, accuracy, and precision. The detailed protocol and validation results confirm its suitability for routine quality control and research applications. The systematic approach outlined herein can serve as a template for developing robust analytical methods for other novel compounds.

References

-

Phenomenex. Reversed Phase HPLC Method Development. [Link]

-

International Conference on Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Alagarsamy, V., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. [Link]

-

PubChem. 6-(2-ethoxyanilino)-1H-pyrimidine-2,4-dione. [Link]

-

Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. [Link]

-

Teledyne ISCO. Reversed-Phase Flash Method Development Using Analytical LC Systems. [Link]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

-

Shvets, N. D., & Yaremenko, F. G. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

-

Logoyda, L., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

-

Abdel-Wahab, B. F., et al. (2012). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]

-

Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

-

AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

International Journal for Scientific Research & Development. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjptonline.org [rjptonline.org]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iosrphr.org [iosrphr.org]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. jetir.org [jetir.org]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

Application Note: Preparation and Handling of 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione Stock Solutions in DMSO

Executive Summary

6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione (MW: 232.24 g/mol ) is a bioactive small molecule featuring a pyrimidine-2,4-dione (uracil) core substituted with a lipophilic ethoxyphenyl group. Like many uracil-based scaffolds used in drug discovery, its unique structural biology presents specific handling challenges. Proper formulation in dimethyl sulfoxide (DMSO) is critical to ensure compound integrity, prevent precipitation during assay dilution, and maintain reproducibility across in vitro and in vivo screening applications.

This guide provides a self-validating, step-by-step protocol for preparing, validating, and storing master stock solutions of this compound.

Physicochemical Rationale: The "Why" Behind the Protocol

As a Senior Application Scientist, it is crucial to understand that protocol steps are not arbitrary; they are dictated by the physicochemical properties of the molecule and the solvent.

-

Solvent Selection (Anhydrous DMSO): The pyrimidine-2,4(1H,3H)-dione moiety contains dual hydrogen-bond donors (N-H) and acceptors (C=O), which can form strong intermolecular crystal lattices, making dissolution in purely aqueous buffers highly inefficient. DMSO acts as a potent hydrogen-bond acceptor, disrupting these networks to solvate the compound[1]. However, DMSO is highly hygroscopic. If non-anhydrous DMSO is used, or if the stock is exposed to ambient humidity, absorbed water will rapidly hydrolyze susceptible bonds or cause the hydrophobic ethoxyphenyl group to drive the compound out of solution[2].

-

Thermal Management: While gentle heating aids dissolution, temperatures exceeding 37°C can accelerate degradation. Sonication is preferred over heat because acoustic cavitation physically disrupts intermolecular bonds without introducing excessive thermal energy[3].

-

Avoidance of Freeze-Thaw Cycles: Repeated freezing and thawing introduces condensation into the vial. Each cycle increases the water fraction in the DMSO, leading to progressive precipitation and a drop in the effective molarity of the stock[2]. Single-use aliquoting is mandatory[4].

Quantitative Storage & Stability Parameters

The stability of small organic molecules in DMSO is heavily dependent on temperature and moisture control. The following table summarizes the expected stability of pyrimidine-dione derivatives in anhydrous DMSO[2].

| Storage Condition | Temperature | Expected Stability | Recommended Application |

| Long-term Master Stock | -80°C | Up to 6 Months (>95% purity) | Primary library storage; minimal degradation. |

| Short-term Working Stock | -20°C | Up to 1 Month (>95% purity) | Routine assay aliquots. |

| Temporary Holding | 4°C | < 1 Week (>90% purity) | Immediate experimental needs only. |

| Aqueous Assay Dilution | Room Temp | < 12 Hours (Variable) | Use immediately; high risk of precipitation. |

Self-Validating Preparation Protocol

This protocol is designed as a closed-loop system. Built-in Quality Control (QC) checkpoints ensure that if a step fails, the failure is caught before the compound is introduced into biological assays.

Phase 1: Equilibration and Weighing

-

Equilibration: Remove the lyophilized vial of 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione from cold storage and place it in a desiccator at room temperature for at least 30 minutes.

-

Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, altering its true mass and contaminating the future stock with water.

-

-

Weighing: Accurately weigh the desired mass (e.g., 2.32 mg) using an analytical balance in a low-humidity environment.

Phase 2: Dissolution

-

Calculation: Calculate the required volume of anhydrous DMSO (≥99.9% purity, sealed under inert gas) to achieve a 10 mM master stock.

-

Formula:Volume (mL) = Mass (mg) / [MW (g/mol) × Concentration (M)]

-

Example:2.32 mg / [232.24 g/mol × 0.01 M] = 1.00 mL DMSO

-

-

Addition: Pipette 1.00 mL of anhydrous DMSO directly into the vial.

-

Agitation: Tightly cap the vial and vortex vigorously for 1–2 minutes. If the compound is not fully dissolved, sonicate the vial in a room-temperature water bath for 5–10 minutes[3].

Phase 3: Validation Checkpoints (Self-Validating System)

-

Checkpoint 1 (Visual QC): Inspect the solution against a bright light source. The solution must be completely optically clear.

-

Validation Loop: If micro-precipitates or cloudiness are observed, the kinetic solubility limit has been exceeded or dissolution is incomplete. Return to sonication. If it remains cloudy, you must add more DMSO to lower the target concentration.

-

-

Checkpoint 2 (Analytical QC): Withdraw a 1 µL sample and dilute in LC-MS grade acetonitrile. Run a rapid LC-MS or 1H-NMR analysis to confirm that the purity matches the vendor's Certificate of Analysis (CoA) and that no degradation occurred during sonication.

Phase 4: Aliquoting and Storage

-

Aliquoting: Dispense the validated master stock into single-use aliquots (e.g., 20 µL) using sterile, light-protected (amber) microcentrifuge tubes.

-

Inert Gas Overlay: Gently purge the headspace of each tube with Argon or Nitrogen gas before sealing.

-

Causality: Displacing oxygen and ambient air prevents oxidative degradation and moisture absorption during the freezing process.

-

-

Storage: Immediately transfer the aliquots to a -80°C freezer[4].

Workflow Visualization

Workflow for the preparation, validation, and storage of DMSO small molecule stock solutions.

Best Practices for Assay Dilution

When transferring 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione from the DMSO master stock to an aqueous biological assay (e.g., cell culture media), the final DMSO concentration must be kept below 0.5% (v/v) to prevent solvent-induced cytotoxicity[4].

Because of the hydrophobic ethoxyphenyl ring, direct dilution from a 10 mM DMSO stock into an aqueous buffer can cause an immediate localized drop in the dielectric constant, forcing the compound to aggregate and "crash out" of solution[3]. To prevent this, never perform serial dilutions in the aqueous buffer. Instead, perform all intermediate serial dilutions in 100% anhydrous DMSO. Only the final, lowest-concentration transfer step should introduce the compound into the aqueous phase[1].

References

- Benchchem. "Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6".

- MedChemExpress. "Compound Handling Instructions".

- Sigma-Aldrich. "FAQs on Inhibitor Preparation".

- Benchchem. "SB 706504 DMSO Stock Solutions - Long-Term Stability".

Sources

Application Note & Protocol: In Vivo Administration of 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione

An expert-authored guide to the in vivo administration of 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione, providing detailed application notes and protocols for researchers in drug development. This document offers a comprehensive framework for preclinical studies, emphasizing scientific integrity and evidence-based methodologies.

Introduction: Scientific Context and Therapeutic Potential

The pyrimidine-2,4(1H,3H)-dione scaffold, a core structure in many biologically active molecules including the nucleobase uracil, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have been extensively investigated and developed as therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4] The versatility of this scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile.[2][5]

The subject of this guide, 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione, is a novel derivative with potential therapeutic applications. While specific in vivo data for this compound is not yet widely published, this document provides a comprehensive set of guidelines and protocols based on established principles for similar pyrimidine-based compounds. The protocols herein are designed to enable researchers to systematically determine the optimal dosing regimen for in vivo efficacy studies.

The biological activity of pyrimidine derivatives is often linked to their ability to inhibit key enzymes involved in cellular signaling pathways. For instance, various derivatives have been shown to target protein kinases, which are frequently dysregulated in cancer.[6] Other related compounds, such as thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, have demonstrated inhibitory activity against macrophage migration inhibitory factor (MIF) family proteins, which play a role in cancer development.[7][8][9] It is plausible that 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione may exert its effects through similar mechanisms.

Pre-formulation and Vehicle Selection: Critical First Steps

A significant hurdle in the in vivo evaluation of many pyrimidine-based inhibitors is their characteristically poor aqueous solubility and potential for low oral bioavailability.[10][11] Therefore, meticulous pre-formulation studies are paramount to ensure consistent and reproducible drug exposure in animal models.

Solubility Assessment

A systematic approach to solubility testing is the first step in developing a viable formulation.

Protocol: Small-Scale Solubility Screen

-

Compound Preparation: Accurately weigh 1-2 mg of 6-(2-ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione into several clear microcentrifuge tubes.

-

Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of each test vehicle to a separate tube. A recommended panel of vehicles is provided in Table 1.

-

Mixing and Observation: Vortex each tube vigorously for 2-5 minutes. Follow this with sonication in a water bath for 10-15 minutes to aid dissolution.

-

Equilibration: Allow the samples to equilibrate at room temperature for at least one hour.

-

Visual Inspection: Carefully observe each tube for the presence of undissolved particles. A clear solution indicates good solubility at that concentration.

-

Concentration Adjustment: If the compound dissolves, incrementally add more compound to determine the saturation solubility. If it does not dissolve, add more vehicle to determine the concentration at which it becomes soluble.

Table 1: Recommended Vehicle Screening Panel for Pyrimidine-Based Compounds

| Vehicle Composition | Rationale | Potential for In Vivo Use |

| Sterile Water for Injection | Ideal for highly soluble compounds. | High |

| 0.9% Saline | Physiologically compatible. | High |

| 5% Dextrose in Water (D5W) | Common vehicle for intravenous administration. | High |

| Phosphate-Buffered Saline (PBS) | Buffered to physiological pH. | High |